molecular formula C8H2BrClF3NO2S B1414164 2-Bromo-3-cyano-5-(trifluoromethyl)benzenesulfonyl chloride CAS No. 1805100-78-0

2-Bromo-3-cyano-5-(trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B1414164
CAS No.: 1805100-78-0
M. Wt: 348.52 g/mol
InChI Key: IGRWWAAMXWNNNX-UHFFFAOYSA-N
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Description

2-Bromo-3-cyano-5-(trifluoromethyl)benzenesulfonyl chloride is an organosulfur compound with the molecular formula C8H2BrClF3NO2S. This compound is characterized by the presence of a bromine atom, a cyano group, and a trifluoromethyl group attached to a benzenesulfonyl chloride moiety. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-cyano-5-(trifluoromethyl)benzenesulfonyl chloride typically involves the following steps:

    Cyano Group Introduction: The addition of a cyano group to the benzene ring.

    Sulfonylation: The addition of a sulfonyl chloride group.

Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The cyano group can be introduced using cyanogen bromide or other cyanating agents. Trifluoromethylation can be performed using trifluoromethyl iodide or other trifluoromethylating agents. Finally, sulfonylation can be achieved using chlorosulfonic acid or sulfuryl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-cyano-5-(trifluoromethyl)benzenesulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The bromine atom can be oxidized to a bromine oxide using oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) in the presence of a base (e.g., triethylamine) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products

    Substitution: Formation of sulfonamides, sulfonate esters, or sulfonate thioesters.

    Reduction: Formation of 2-amino-3-cyano-5-(trifluoromethyl)benzenesulfonyl chloride.

    Oxidation: Formation of bromine oxides or other oxidized derivatives.

Scientific Research Applications

2-Bromo-3-cyano-5-(trifluoromethyl)benzenesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes and interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-cyano-5-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives. The cyano group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution or elimination reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Lacks the cyano group but has similar reactivity and applications.

    3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but different positioning of the bromine and cyano groups.

    2-Bromo-4-cyano-5-(trifluoromethyl)benzenesulfonyl chloride: Similar structure with different positioning of the cyano group.

Uniqueness

2-Bromo-3-cyano-5-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of both a cyano group and a trifluoromethyl group, which impart distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex molecules and enhance its reactivity in various chemical reactions.

Properties

IUPAC Name

2-bromo-3-cyano-5-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrClF3NO2S/c9-7-4(3-14)1-5(8(11,12)13)2-6(7)17(10,15)16/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRWWAAMXWNNNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)Br)S(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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